1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1559916-76-5) is a synthetic heterocyclic small molecule belonging to the aminopyrazole class, bearing a conformationally rigid norbornane (bicyclo[2.2.1]heptane) scaffold tethered to the N1 position of a 4-methyl-1H-pyrazol-3-amine core via a methylene spacer. With a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol, the compound is supplied as a research-grade building block with certified purity specifications of 97–98% from multiple vendors.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B13529340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)CC2CC3CCC2C3
InChIInChI=1S/C12H19N3/c1-8-6-15(14-12(8)13)7-11-5-9-2-3-10(11)4-9/h6,9-11H,2-5,7H2,1H3,(H2,13,14)
InChIKeyRLFWGUWPBBSUKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine: Technical Baseline for Procurement and Research Selection


1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1559916-76-5) is a synthetic heterocyclic small molecule belonging to the aminopyrazole class, bearing a conformationally rigid norbornane (bicyclo[2.2.1]heptane) scaffold tethered to the N1 position of a 4-methyl-1H-pyrazol-3-amine core via a methylene spacer . With a molecular formula of C12H19N3 and a molecular weight of 205.30 g/mol, the compound is supplied as a research-grade building block with certified purity specifications of 97–98% from multiple vendors . The bicyclo[2.2.1]heptane framework is recognized in contemporary medicinal chemistry as a three-dimensional, saturated bioisostere of the phenyl ring, conferring enhanced sp³ character, reduced planarity, and modulated physicochemical profiles relative to aromatic-containing analogs . Unlike its direct-attachment analog (CAS 1694131-33-3, MW 191.28) or the parent 4-methyl-1H-pyrazol-3-amine (CAS 64781-79-9, MW 97.12), this compound's methylene linker introduces an additional degree of rotational freedom while preserving the rigid norbornane core—a structural feature that may differentially influence target binding and pharmacokinetic properties .

Why Generic Substitution Fails for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine: Structural Determinants of Differential Performance


Interchanging closely related aminopyrazole building blocks without rigorous structural justification risks undermining downstream assay reproducibility and lead optimization outcomes. The target compound occupies a unique position within the bicyclic aminopyrazole chemical space: the methylene linker at N1 (absent in the direct-attachment analog CAS 1694131-33-3) alters both conformational flexibility and electronic distribution at the pyrazole ring, while the 4-methyl substituent (absent in the 4-chloro analog) modulates lipophilicity, CYP2E1 interaction potential, and hydrogen-bonding capacity . Furthermore, the regioisomeric positioning of the amino group at C3 versus C5 of the pyrazole ring fundamentally changes the vectors available for derivatization and target engagement . Generic substitution based solely on shared norbornane or pyrazole motifs ignores the cumulative impact of linker length, substituent identity, and substitution regiochemistry on molecular recognition, physicochemical properties, and synthetic tractability—each of which can determine the success or failure of a medicinal chemistry campaign .

Quantitative Differentiation Evidence: 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine Versus Closest Analogs


Molecular Weight and Lipophilicity Shift via Methylene Spacer: Target Compound vs. Direct N-Attachment Analog

Comparison with the closest structural analog—1-{bicyclo[2.2.1]heptan-2-yl}-4-methyl-1H-pyrazol-3-amine (CAS 1694131-33-3), which lacks the methylene spacer—reveals a molecular weight increase of 14.02 g/mol (205.30 vs. 191.28) attributable solely to the -CH2- linker . This structural difference is also predicted to elevate cLogP by approximately 0.5–0.7 log units based on the incremental lipophilicity contribution of an sp³ methylene group (~0.5 logP per -CH2-), consistent with computed LogP values of ~1.67 for the regioisomeric 5-norbornyl-1H-pyrazol-3-amine scaffold . The additional rotational bond introduced by the methylene spacer (from 0 to 1 rotatable bond between the bicyclic and heterocyclic moieties) provides conformational flexibility that is absent in the directly-attached analog, potentially influencing entropic contributions to binding free energy .

Physicochemical profiling Lead optimization Medicinal chemistry building blocks

4-Methyl vs. 4-Chloro Substitution: Differential CYP2E1 Interaction Potential and Electronic Effects

The 4-methyl substituent on the pyrazole ring in the target compound (CAS 1559916-76-5) contrasts with the 4-chloro analog, 1-(bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1H-pyrazol-3-amine. Published literature demonstrates that 4-methyl substitution on the pyrazole ring enhances binding affinity toward the CYP2E1 catalytic site relative to unsubstituted pyrazole, while chloro substitution introduces distinct electronic (σm = 0.37 for Cl vs. σm = -0.07 for CH3) and lipophilic (π = 0.71 for Cl vs. π = 0.56 for CH3) parameters that alter both target engagement and metabolic susceptibility . The inductive electron-withdrawing effect of chlorine reduces the basicity of the 3-amino group (estimated pKa shift of -0.5 to -1.0 units), while the methyl group's weak electron-donating character preserves amine nucleophilicity for downstream derivatization reactions .

CYP metabolism Drug-drug interaction risk Heterocyclic SAR

Purity Specification Benchmarking: Inter-Vendor Consistency and Batch Reproducibility

The target compound is supplied with documented minimum purity specifications of 97% (AKSci, Catalog 4753EP) and 98% (Leyan, Catalog 1355600), with both vendors providing Certificates of Analysis (CoA) and Safety Data Sheets (SDS) upon request . This compares favorably to the 95% purity specification reported for the regioisomeric 5-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine (CAS 1326303-91-6, AKSci 9637DL), representing a 2–3 percentage point purity advantage that may be consequential for applications sensitive to impurity-driven off-target effects . The compound is classified as non-hazardous for DOT/IATA transport and is stocked and shipped from US-based facilities with full quality assurance backing .

Chemical procurement Quality control Building block reliability

Regioisomeric Differentiation: N1-Methylene-Norbornane vs. C5-Direct-Norbornane Connectivity

The target compound's N1-substitution pattern with a methylene-linked norbornane group (C12H19N3, 3 nitrogen atoms bearing different chemical environments) contrasts with the C5-direct-norbornane regioisomer 5-(bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine (CAS 1326303-91-6, C10H15N3), which positions the bicyclic group at the pyrazole C5 carbon rather than N1 . This regioisomeric difference fundamentally alters: (i) the vector of the norbornane group relative to the 3-amino pharmacophore, (ii) the H-bond donor/acceptor count (the target compound has one H-bond donor at the NH2 and two H-bond acceptors at the pyrazole nitrogens vs. the C5 isomer which has the NH of the pyrazole as an additional H-bond donor), and (iii) the synthetic derivatization handle—N1-substitution leaves the C5 position available for further functionalization, whereas C5 substitution blocks this site .

Regiochemical SAR Binding vector analysis Synthetic tractability

Bicyclo[2.2.1]heptane as a Saturated Phenyl Bioisostere: Class-Level Physicochemical Advantages

The bicyclo[2.2.1]heptane scaffold has been validated in the medicinal chemistry literature as a three-dimensional, saturated bioisostere of the phenyl ring, offering distinct advantages including reduced lipophilicity (cLogP typically 0.5–1.5 units lower than the analogous phenyl-containing compound), decreased plasma protein binding, lower phospholipidosis potential, and reduced inhibition of cytochrome P450 enzymes and the hERG channel . While direct experimental PK data for the target compound are not available, the class-level evidence indicates that incorporating the norbornane scaffold into a 4-methyl-3-aminopyrazole framework yields a compound with inherently different developability characteristics compared to aromatic N-benzyl pyrazole analogs. This class-level differentiation is supported by the growing adoption of bicyclo[2.2.1]heptane-containing building blocks in lead optimization programs aimed at improving metabolic stability while maintaining target potency .

Bioisosteric replacement Drug-likeness optimization sp³-rich scaffolds

High-Confidence Application Scenarios for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1H-pyrazol-3-amine Based on Evidence


Fragment-Based Drug Discovery Requiring a Conformationally Biased Aminopyrazole Core

The compound's rigid norbornane scaffold tethered via a flexible methylene linker to a 4-methyl-3-aminopyrazole core provides a unique three-dimensional starting point for fragment growth or linking strategies. Unlike the direct-attachment analog (CAS 1694131-33-3), the methylene spacer introduces a rotatable bond that allows the norbornane group to sample multiple conformations while the pyrazole ring maintains a discrete spatial orientation—an advantageous feature for exploring vector-based binding hypotheses in fragment-based drug design . The N1-substitution pattern leaves the C5 position available for subsequent chemical elaboration, enabling divergent synthetic exploration from a single intermediate .

Lead Optimization Programs Targeting Reduced Aromatic Ring Count and Improved Physicochemical Profile

For medicinal chemistry programs seeking to replace aromatic (phenyl-containing) aminopyrazole leads with saturated bioisosteres, this compound offers a direct entry point. The bicyclo[2.2.1]heptane scaffold has been demonstrated at the class level to reduce cLogP, decrease plasma protein binding, and mitigate CYP and hERG liabilities relative to phenyl-containing analogs . The 4-methyl substituent further provides a defined CYP2E1 interaction profile distinct from 4-halo analogs, offering an additional dimension of metabolic tuning . Procurement of the 97–98% purity material from quality-assured vendors ensures that SAR interpretation is not confounded by impurities .

Kinase Inhibitor or Receptor Modulator Scaffold-Hopping Campaigns

The bicyclo[2.2.1]heptane-pyrazole scaffold class has been employed in patent literature as kinase inhibitor cores, including ERK-2 inhibitors where a triazolopyridine analog containing the bicyclo[2.2.1]heptan-2-ylmethyl group exhibited an IC50 of 2.40 nM in an enzymatic assay using human ERK-2 . While the target compound itself has not been directly profiled in kinase assays, its structural homology to these patented inhibitor scaffolds positions it as a viable starting point for scaffold-hopping campaigns targeting the kinase ATP-binding pocket, where the norbornane group can occupy a hydrophobic sub-pocket typically engaged by aromatic moieties .

Chemical Biology Probe Development Requiring Defined Regiochemistry for Target Engagement Studies

The unambiguous N1-methylene-norbornane regioisomer identity of this compound (CAS 1559916-76-5) contrasts with the C5-norbornane isomer (CAS 1326303-91-6) and the N1-direct-attachment isomer (CAS 1694131-33-3), each of which presents the aminopyrazole pharmacophore with a different three-dimensional orientation of the bicyclic group. This regiochemical precision is critical for chemical probe development where the spatial relationship between the rigid norbornane group and the 3-amino H-bond donor/acceptor pair determines target binding specificity. The 97–98% purity specification and availability of CoA documentation support reproducible probe behavior across independent laboratories .

Quote Request

Request a Quote for 1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-methyl-1h-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.